![molecular formula C10H10N2OS2 B2984192 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole CAS No. 282523-13-1](/img/structure/B2984192.png)
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
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Description
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, also known as 4-Methyl-5-sulfanyl-1,2,3-thiadiazole or MST, is an organic compound with a wide variety of applications in science and research. It is a heterocyclic compound with a five-membered ring structure containing four carbon atoms and one nitrogen atom. MST has been studied extensively due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
These applications highlight the versatility and potential of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole in diverse scientific contexts. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you need further details or have other questions, feel free to ask! 😊
properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-7-3-5-9(6-4-7)15(13)10-8(2)11-12-14-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIRHTANIRAFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole |
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